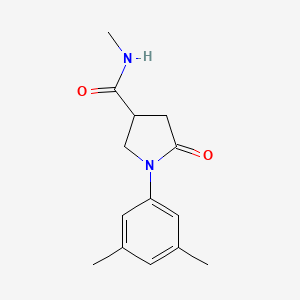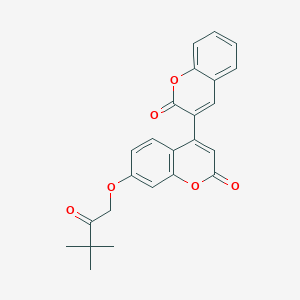
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hydroxy group, a phenyl group, a piperidinomethyl group, and a propyl group attached to the chromen-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core through a condensation reaction between a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.
Addition of the Piperidinomethyl Group: The piperidinomethyl group is added through nucleophilic substitution reactions, using piperidine and formaldehyde or other suitable reagents.
Incorporation of the Propyl Group: The propyl group is introduced via alkylation reactions, using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl and piperidinomethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-phenyl-8-(piperidinomethyl)chromen-2-one: A closely related compound with similar structural features but lacking the propyl group.
4-phenyl-8-(piperidinomethyl)-2H-chromen-2-one: Another related compound without the hydroxy and propyl groups.
Uniqueness
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is unique due to the presence of the hydroxy, phenyl, piperidinomethyl, and propyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H27NO3 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-6-propylchromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-2-9-18-14-20-19(17-10-5-3-6-11-17)15-22(26)28-24(20)21(23(18)27)16-25-12-7-4-8-13-25/h3,5-6,10-11,14-15,27H,2,4,7-9,12-13,16H2,1H3 |
Clave InChI |
RXPWYUPSFDCLOC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=O)C=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14958249.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)
![3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958265.png)
![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)

![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)

![7-[(3,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958291.png)

![1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)
![4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)
![2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid](/img/structure/B14958338.png)
